N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzamide moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions, where a tetrahydrofuran derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzamide moiety to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and other materials with unique properties. Its structural features make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring and benzamide moiety can facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzothiazolyl)-2-(methylthio)benzamide: Similar structure but lacks the tetrahydrofuran ring.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but lacks the tetrahydrofuran ring and the N-((tetrahydrofuran-2-yl)methyl) group.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of both the benzothiazole ring and the tetrahydrofuran ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-14-11-15(2)20-18(12-14)23-22(28-20)24(13-16-7-6-10-26-16)21(25)17-8-4-5-9-19(17)27-3/h4-5,8-9,11-12,16H,6-7,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBCSUBBOFCCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CC=C4SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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